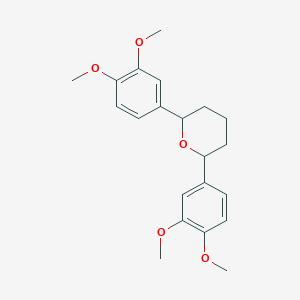
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran, also known as DMP, is a synthetic compound that belongs to the tetrahydropyran family. It is widely used in scientific research as a reagent and building block in the synthesis of various organic compounds. DMP has been found to possess interesting biological properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is not fully understood. However, it has been found to possess interesting biological properties such as antioxidant, anti-inflammatory, and antitumor activities. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran in lab experiments is its ease of synthesis and availability. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is a relatively cheap and easily accessible compound, making it a popular choice for synthetic chemists. However, one of the limitations of using 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran in scientific research. One of the potential applications of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran is in the development of new drugs for the treatment of cancer and neurodegenerative disorders. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been found to possess interesting optical properties, making it a potential candidate for the development of new materials for optoelectronic devices. Further research is needed to fully understand the mechanisms of action of 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran and to explore its potential applications in various fields of science.
Méthodes De Synthèse
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran can be synthesized via a multi-step process starting from commercially available starting materials. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde with tetrahydrofuran in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran.
Applications De Recherche Scientifique
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has been extensively used in scientific research as a reagent and building block for the synthesis of various organic compounds. It has been used in the synthesis of natural products such as alkaloids, terpenes, and steroids. 1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran has also been used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
Numéro CAS |
143317-76-4 |
|---|---|
Nom du produit |
1,5-Bis(3,4-dimethoxyphenyl)tetrahydropyran |
Formule moléculaire |
C21H26O5 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2,6-bis(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C21H26O5/c1-22-18-10-8-14(12-20(18)24-3)16-6-5-7-17(26-16)15-9-11-19(23-2)21(13-15)25-4/h8-13,16-17H,5-7H2,1-4H3 |
Clé InChI |
QLDNJJIJTOLKBJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCCC(O2)C3=CC(=C(C=C3)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCCC(O2)C3=CC(=C(C=C3)OC)OC)OC |
Synonymes |
1,5-bis(3,4-dimethoxyphenyl)tetrahydropyran SZ 1 SZ-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



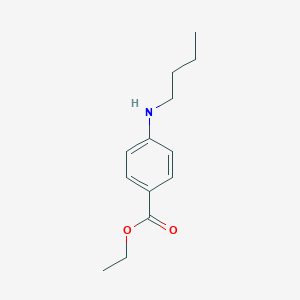
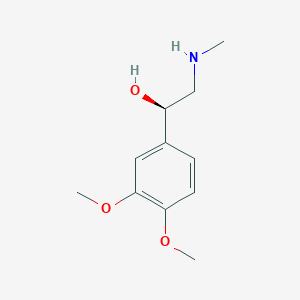
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
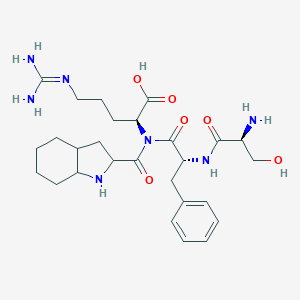
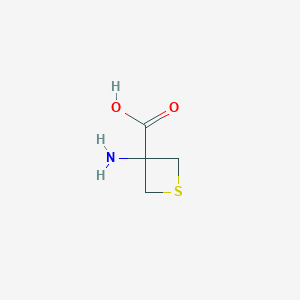
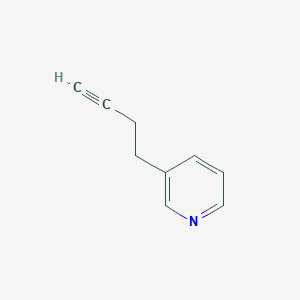
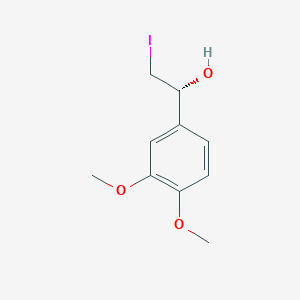
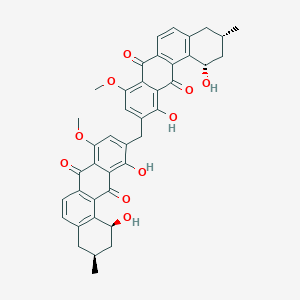
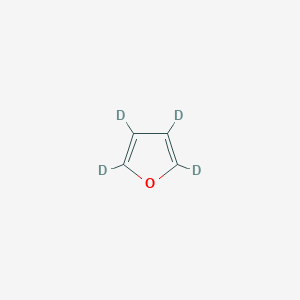
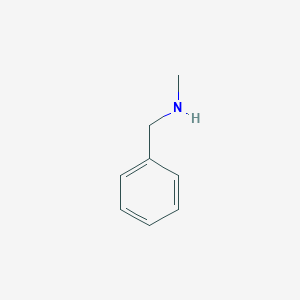
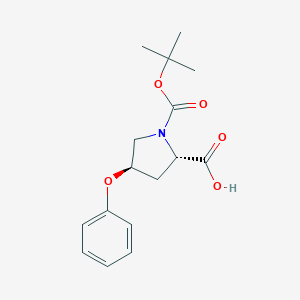
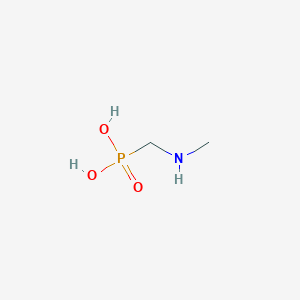
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)